5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The furan-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with the appropriate amine to form the carboxamide.
Hydroxy and Methoxy Group Introduction: The hydroxy and methoxy groups are introduced through selective functionalization of the phenyl ring, often involving protection-deprotection strategies to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted furan derivatives
Scientific Research Applications
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide
- 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-carboxamide
- 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-16(20,9-11-3-5-12(21-2)6-4-11)10-18-15(19)13-7-8-14(17)22-13/h3-8,20H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPOHTPQPRNXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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